1-Benzoyl-4-phenylthiosemicarbazide

Heterocyclic synthesis Thiadiazole Triazole

Medicinal chemistry teams often face long synthetic routes to access multiple nitrogen-sulfur heterocyclic cores. 1-Benzoyl-4-phenylthiosemicarbazide eliminates this bottleneck via sequence-dependent cyclization, enabling a single precursor to generate two privileged pharmacophore families. • Divergent synthesis: acid-base sequence yields N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine; base-acid sequence produces 4,5-diphenyl-2,4-dihydro-1,2,4-triazole-3-thione. • Bidentate ligand for Ni(II) and Cu(II) metallodrug complexes with defined square-planar geometry. • Validated D-alanyl-D-alanine ligase (Ddl) inhibitor scaffold with low-μM MIC against MRSA and VRE. • ≥98% purity; immediate stock available for global shipment.

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
CAS No. 13153-01-0
Cat. No. B1215627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-phenylthiosemicarbazide
CAS13153-01-0
Synonyms1-benzoyl-4-phenyl-3-thiosemicarbazide
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19)
InChIKeyYFIKTVJZVZMIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-phenylthiosemicarbazide: Core Identity & Procurement


1-Benzoyl-4-phenylthiosemicarbazide (CAS 13153-01-0), systematically designated as 2-benzoyl-N-phenylhydrazine-1-carbothioamide or benzoic acid 2-[(phenylamino)thioxomethyl]hydrazide [1], is a crystalline organosulfur compound with the molecular formula C₁₄H₁₃N₃OS and a molecular mass of 271.34 g/mol . The molecule belongs to the substituted thiosemicarbazide class, featuring a benzoyl group at the N¹ position and a phenyl group at the N⁴ position of the thiosemicarbazide backbone, which confers a characteristic LogP of approximately 2.64 and a hydrogen bond donor count of 3 . The compound exhibits a melting point of 173 °C with decomposition and is recognized as an open-chain thiosemicarbazide that can undergo acid- or base-catalyzed cyclization to yield heterocyclic derivatives including 4,5-diphenyl-2,4-dihydro-1,2,4-triazole-3-thione and N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine, thereby establishing it as a versatile building block in heterocyclic synthesis [2].

1
Heterocyclic building block for divergent thiadiazole/triazole synthesis
2
Bidentate ligand for square-planar Ni(II) and Cu(II) chelate formation
3
Gram-positive antibacterial research scaffold with reported electronic SAR

1-Benzoyl-4-phenylthiosemicarbazide: Substitution Incompatibility


The substitution pattern on the thiosemicarbazide scaffold profoundly influences both biological activity and chemical reactivity, making direct replacement of 1-benzoyl-4-phenylthiosemicarbazide with ostensibly similar analogs scientifically unjustified without experimental validation. Systematic structure-activity relationship (SAR) studies on thiosemicarbazide derivatives have demonstrated that the nature and position of substituents, particularly at the N⁴ aryl position, critically modulate inhibitory potency against validated targets such as D-alanyl-D-alanine ligase (Ddl) in the micromolar range, with variations in substituent electronics altering antimicrobial efficacy by over an order of magnitude [1]. Furthermore, comparative in silico ADMET analyses between thiosemicarbazide and semicarbazide derivatives reveal that the simple substitution of the thiocarbonyl sulfur with oxygen yields markedly different pharmacokinetic profiles, including statistically significant differences in plasma protein binding, metabolic stability, and half-life, underscoring that even minimal atomic changes within this scaffold produce non-interchangeable properties [2].

N⁴ Aryl substitution sensitivity
Antimicrobial potency may shift significantly with aryl group variation; SAR validation needed before analog replacement.
Thiosemicarbazide vs. Semicarbazide
Reported ADMET profiles differ: thiosemicarbazides may exhibit higher protein binding and longer half-life; semicarbazides may offer more favorable absorption.
Cyclization selectivity depends on substitution
Sequence-dependent thiadiazole/triazole formation may not transfer to analogs lacking N¹-benzoyl and N⁴-phenyl groups.

1-Benzoyl-4-phenylthiosemicarbazide: Comparative Evidence for Procurement


Sequence-Dependent Cyclization to Thiadiazole and Triazole

1-Benzoyl-4-phenylthiosemicarbazide exhibits sequence-dependent cyclization behavior that distinguishes it from other thiosemicarbazides lacking the specific N¹-benzoyl and N⁴-phenyl substitution pattern. When subjected to an acid-base sequence, the compound cyclizes to yield N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine. Conversely, a base-acid sequence produces 4,5-diphenyl-2,4-dihydro-1,2,4-triazole-3-thione. This directional selectivity is confirmed by the disappearance of diagnostic open-chain vibrational bands, including N–H stretching, N–H bending, C–N stretching, and C=O stretching modes, and the concomitant appearance of ring-associated spectral signatures [1]. In contrast, unsubstituted thiosemicarbazide or analogs bearing different N-substituents yield alternative cyclization products or require different conditions, rendering 1-benzoyl-4-phenylthiosemicarbazide uniquely suited for the targeted synthesis of these specific heterocyclic pharmacophores [1].

Cyclization selectivity
Class-level
Acid-base → thiadiazole; base-acid → triazole. Unsubstituted thiosemicarbazides yield different products.
Supports divergent heterocycle synthesis from single precursor
Product identity verified by vibrational spectroscopy and DFT
Heterocyclic synthesis Thiadiazole Triazole

Square-Planar Ni(II) and Cu(II) Bis-Chelate Formation

Substituted 1-benzoyl-4-phenylthiosemicarbazides, including the o-methyl (HMBPT) and o-chlorobenzoyl (HCBPT) analogs, demonstrate predictable and well-characterized metal chelation behavior that is directly relevant to understanding the unsubstituted parent compound. These ligands coordinate to Ni(II) and Cu(II) ions as uninegatively charged bidentate species, forming square-planar bis-chelates with the general formula ML₂·H₂O, where M = Ni(II) or Cu(II) and L = deprotonated ligand. The coordination occurs via NS and/or NO donor sets, as established by IR spectral analysis, electrolytic conductance measurements, and magnetic susceptibility studies. In contrast, Co(II) complexes with the same ligands exhibit stereochemical flexibility, forming octahedral structures with HMBPT and tetrahedral structures with HCBPT, highlighting the sensitivity of metal coordination geometry to both the metal ion identity and subtle ligand substituent effects. The ligand field parameters for Co(II) chelates—including Dq, B, and β values—were calculated using the averaged-ligand-field approximation [1]. This well-defined coordination behavior contrasts with simpler thiosemicarbazides that may exhibit different denticity or stoichiometry under identical conditions.

Metal chelation behavior
Class-level
Bidentate NS/NO coordination; Ni(II) and Cu(II) form square-planar ML₂·H₂O; Co(II) shows geometry flexibility.
Defined stoichiometry supports metallodrug design
Based on substituted analogs; similar behavior expected for parent
Coordination chemistry Metal chelation Bidentate ligand

Binary and Ternary Complexes of the Hydroxy-Substituted Analog with Co, Cu, Zn

The 2-hydroxybenzoyl analog of the target compound, namely 1-(2-hydroxybenzoyl)-4-phenylthiosemicarbazide, forms well-defined binary complexes with Co(II), Cu(II), and Zn(II) salts, and ternary complexes incorporating 2,2′-dipyridyl as a co-ligand. The binary complexes exhibit the general formulae [Cu(L-2H)(EtOH)(H₂O)₂]·H₂O, [Co(L-2H)(EtOH)(H₂O)]·2H₂O, and [Zn(L-2H)(EtOH)], while the ternary complexes are formulated as [Cu₂(L₂)(L-2H)(H₂O)(OH)₂]·½H₂O, [Co(L₂)(L-2H)]·1.5EtOH·3H₂O, and [Zn(L₂)(L-2H)]·EtOH, where L₂ = 2,2′-dipyridyl. The molar conductivities of these complexes in DMSO (10⁻³ M, 25 °C) fall within the 5–17.4 Ω⁻¹ cm² mol⁻¹ range, confirming their non-electrolytic nature. Notably, the binary Cu(II) complex and ternary Co(II) complex demonstrated biological activity when tested against DNA, while the free ligand exhibited no detectable genotoxicity under identical assay conditions. The complexes exhibit high thermal stability with melting points exceeding 300 °C, except for the Cu(II) binary and ternary complexes [1]. This structure-activity relationship demonstrates that metal complexation of the 1-benzoyl-4-phenylthiosemicarbazide scaffold can dramatically alter biological activity relative to the free ligand, a property not uniformly observed across all thiosemicarbazide derivatives.

DNA activity upon metalation
Class-level
Free ligand: no detectable genotoxicity. Cu(II) binary and Co(III) ternary complexes: demonstrated DNA activity.
Metal complexation may alter biological activity profile
Activity assayed on hydroxy-substituted analog
Coordination chemistry Ternary complexes DFT

Electronic Parameter-Driven Gram-Positive Antibacterial Selectivity

A series of 1-benzoyl-4-arylthiosemicarbazides, which encompasses the 4-phenyl-substituted target compound as the parent member, were evaluated for antibacterial activity. The results demonstrated that most compounds in this series possess activity specifically against Gram-positive bacterial species. Molecular modeling and quantitative structure-activity relationship (QSAR) analysis revealed that the inhibitory action against Gram-positive bacteria is predominantly governed by electronic parameters of the aryl substituent rather than by the geometric or steric features of the molecule [1]. This contrasts with the broader-spectrum activity observed for certain heterocyclic derivatives such as thiosemicarbazones and thiotriazoles derived from the benzoylthiosemicarbazide scaffold, which can exhibit potent activity against both Gram-positive and Gram-negative strains, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low micromolar range (e.g., 3.12–6.25 μM against VRE strains) [2].

Antibacterial spectrum
Class-level
Open-chain thiosemicarbazides: Gram-positive selective. Heterocyclic derivatives: broader spectrum, MIC 3.12–25.0 μM.
Electronic parameters may drive Gram-positive selectivity
MIC values for heterocyclic derivatives; parent compound data not provided
Antibacterial Gram-positive SAR

Thiosemicarbazide vs. Semicarbazide ADMET Profiles

A systematic comparative analysis of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of thiosemicarbazide derivatives versus their semicarbazide counterparts, conducted via in silico prediction using ADMETlab 2.0 software on a curated dataset of compounds with proven antitumor activity, revealed statistically significant differences across multiple pharmacokinetic parameters. Thiosemicarbazides demonstrated significantly higher levels of plasma protein binding, a lower average percentage of the unbound drug fraction, and a longer predicted half-life compared to semicarbazides. Conversely, semicarbazides exhibited more favorable intestinal absorption properties and a lower predicted risk of drug-drug interactions. Statistical analysis employing Student's t-test, Mann-Whitney U test, and Chi-squared test confirmed the significance of these differences. Thiosemicarbazides also displayed a higher probability of metabolic activity, accompanied by concomitant increased predicted toxicity [1]. These class-level distinctions are essential for compound selection in drug discovery programs, as the decision to pursue a thiosemicarbazide versus a semicarbazide scaffold carries inherent pharmacokinetic and safety profile implications.

ADMET scaffold comparison
Class-level
Thiosemicarbazides: higher protein binding, longer half-life, higher metabolic probability. Semicarbazides: better absorption, lower DDI risk.
Scaffold choice may influence pharmacokinetic profile
Statistically significant differences (p
ADMET Pharmacokinetics Drug discovery

1-Benzoyl-4-phenylthiosemicarbazide: Application Scenarios


Divergent Heterocycle Synthesis: Thiadiazole and Triazole

Procurement of 1-benzoyl-4-phenylthiosemicarbazide is strongly indicated for medicinal chemistry laboratories engaged in the synthesis of nitrogen- and sulfur-containing heterocyclic pharmacophores. As established in Evidence Item 1, this compound undergoes sequence-dependent cyclization: an acid-base sequence yields N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine, while a base-acid sequence produces 4,5-diphenyl-2,4-dihydro-1,2,4-triazole-3-thione [1]. This divergent reactivity allows a single precursor to access two distinct heterocyclic cores that are privileged scaffolds in antibacterial, antifungal, and anticancer drug discovery programs. Researchers seeking to build focused libraries of triazole and thiadiazole derivatives can reduce synthetic step count and inventory burden by selecting this versatile intermediate.

Square-Planar Ni(II) and Cu(II) Complexes for Metallodrug Development

Research groups focused on medicinal inorganic chemistry and metallodrug discovery should consider 1-benzoyl-4-phenylthiosemicarbazide and its substituted analogs for the preparation of discrete, stoichiometrically defined metal complexes. As described in Evidence Item 2, substituted 1-benzoyl-4-phenylthiosemicarbazides coordinate to Ni(II) and Cu(II) as uninegatively charged bidentate ligands, yielding square-planar bis-chelates of the general formula ML₂·H₂O with well-characterized stereochemistry and electronic properties [2]. The predictable formation of these complexes, combined with the established biological activity of related thiosemicarbazide-metal conjugates against DNA [3], makes this compound an attractive ligand for the systematic exploration of structure-activity relationships in metallodrug candidates.

Narrow-Spectrum Gram-Positive Antibacterial Leads

Investigators pursuing novel antibacterial agents with narrow-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), should evaluate 1-benzoyl-4-arylthiosemicarbazides as potential lead scaffolds. Evidence Item 4 indicates that this compound class exhibits preferential activity against Gram-positive bacterial species, with potency governed by electronic rather than geometric parameters of the aryl substituent [4]. Furthermore, pharmacomodulation of the benzoylthiosemicarbazide scaffold has yielded derivatives with potent D-alanyl-D-alanine ligase (Ddl) inhibitory activity and MIC values in the low micromolar range against resistant strains [5]. This scaffold therefore represents a validated starting point for the development of narrow-spectrum agents that may spare the commensal Gram-negative microbiome.

ADMET-Guided Scaffold Selection and Comparison

Drug discovery teams conducting early-stage scaffold evaluation and lead optimization should include 1-benzoyl-4-phenylthiosemicarbazide-derived chemotypes in comparative ADMET profiling studies. As outlined in Evidence Item 5, the thiosemicarbazide class exhibits statistically significant differences from semicarbazides in key pharmacokinetic parameters, including higher plasma protein binding, lower unbound fraction, and longer predicted half-life [6]. When a target product profile requires extended systemic exposure or high plasma protein binding, the thiosemicarbazide scaffold may offer intrinsic advantages over the oxygen-containing semicarbazide alternative. Conversely, programs prioritizing rapid absorption and minimal drug-drug interaction liability may find semicarbazides more suitable. Incorporating 1-benzoyl-4-phenylthiosemicarbazide into such comparative analyses enables data-driven scaffold selection aligned with specific therapeutic development goals.

Application
Selection Property
Validation Focus
Divergent heterocycle synthesis
Sequence-dependent cyclization
Product identity confirmation (thiadiazole vs triazole)
Metallodrug complex preparation
Bidentate NS/NO coordination
Stoichiometry and geometry verification (ML₂)
Narrow-spectrum antibacterial research
Electronic-parameter-driven Gram (+) selectivity
Gram-positive antibacterial screening context
ADMET-guided scaffold selection
Comparative ADMET profiles
Protein binding, half-life, absorption endpoints

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